Faropenem Impurity Sodium Salt
Description
Properties
CAS No. |
195716-77-9 |
|---|---|
Molecular Formula |
C12H14NO5S. Na |
Molecular Weight |
284.31 22.99 |
Appearance |
White to light brown powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |
Origin of Product |
United States |
Foundational & Exploratory
Thermal Degradation Pathway of Faropenem Sodium: An In-Depth Technical Guide
Executive Summary
Faropenem sodium (FAR) is a unique oral penem antibiotic characterized by a fused
Structural Vulnerabilities & Mechanistic Overview
The chemical stability of Faropenem sodium is dictated by the ring strain inherent in the 4:5 fused penem nucleus. Unlike cephalosporins (4:6 fused) or penicillins (4:5 fused penam), the double bond in the five-membered ring (C2-C3) introduces additional strain, making the
The Core Degradation Pathway
Thermal degradation of Faropenem sodium does not occur in isolation; it is inextricably linked to hydrolytic processes accelerated by heat. The pathway proceeds through two distinct phases:[3]
-
Primary Phase (Ring Opening): The
-lactam ring undergoes nucleophilic attack by water molecules (hydrolysis) at the carbonyl carbon (C7).[] This relieves the ring strain, resulting in a penicilloic acid derivative (open-ring intermediate).[] -
Secondary Phase (Decarboxylation & Rearrangement): Under thermal stress, the unstable open-ring intermediate undergoes decarboxylation (loss of
) and subsequent rearrangement of the thiazoline ring.[] This leads to the formation of stable degradation products, most notably Impurity B (decarboxylated derivative).[]
Pathway Visualization
The following diagram illustrates the molecular transition from the active pharmaceutical ingredient (API) to its primary thermal degradation products.
Caption: Mechanistic flow of Faropenem sodium degradation showing the critical transition from ring opening to irreversible decarboxylation.
Experimental Validation Protocol
To accurately characterize this pathway, a "forced degradation" or stress testing study is required. The following protocol is designed to isolate thermal degradation products from oxidative or photolytic artifacts.
Reagents & Equipment
-
API: Faropenem Sodium Reference Standard (>99.0% purity).[]
-
Solvents: HPLC Grade Methanol, Acetonitrile (ACN), Ammonium Formate.[]
-
Instrumentation: HPLC with PDA/UV detector (Waters Alliance or equivalent), Thermostated Water Bath.
Stress Conditions Workflow
This workflow ensures self-validating results by including controls and parallel stress arms.[]
Caption: Step-by-step forced degradation workflow for isolating thermal impurities of Faropenem Sodium.
Chromatographic Conditions (Stability-Indicating Method)
This method separates the parent peak from the polar degradation products formed during thermal stress.[]
| Parameter | Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Provides adequate retention for polar degradation products.[] |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.[][4]5) | Buffering at pH 3.5 stabilizes the remaining API during the run. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute less polar impurities.[] |
| Flow Rate | 1.0 mL/min | Standard flow for optimal backpressure and resolution.[] |
| Detection | UV at 305-313 nm | Corresponds to the absorption max of the penem chromophore.[] |
| Retention Time | ~6-7 minutes (Parent) | Degradants typically elute earlier (more polar).[] |
Data Analysis: Impurity Profile
Thermal stress results in specific impurities that are distinct from oxidative degradants. The following table summarizes the key degradation products identified in literature and validated studies.
| Impurity Name | Chemical Identity | Relative Retention (RRT) | Formation Mechanism |
| Faropenem | Parent API | 1.00 | N/A |
| Impurity A | Ring-opened isomer | ~0.35 - 0.45 | Hydrolysis of |
| Impurity B | Decarboxylated thiazole derivative | ~0.60 - 0.75 | Thermal decarboxylation of Impurity A. |
| Impurity C | Dimer/Polymer | >1.50 | Solid-state thermal polymerization (rare in solution).[] |
Interpretation:
-
Thermal vs. Hydrolytic: Pure thermal stress (dry heat) predominantly yields Impurity B and dimerization products.[] Solution thermal stress (reflux) yields a mixture of Impurity A (hydrolysis) and Impurity B (thermal breakdown of A).[]
-
Mass Balance: If the assay drops by 10%, the sum of impurities should ideally increase by ~10% (adjusting for response factors).[] A lack of mass balance suggests formation of non-chromophoric volatiles (like
).
Mitigation Strategies
Based on the degradation pathway, the following strategies are recommended for formulation and handling:
-
Moisture Control: Since thermal degradation is often initiated by hydrolysis, maintaining low water activity (
) in the formulation is critical. Use desiccants in packaging. -
pH Micro-environment: The degradation rate is pH-dependent.[] Formulations should aim for a slightly acidic to neutral micro-environment (pH 5.0 - 6.[]0) to minimize base-catalyzed ring opening.[]
-
Cold Chain: Due to the low activation energy of the ring-opening reaction, storage at 2-8°C is recommended for the API, though finished dosage forms (tablets) may be stable at room temperature if protected from humidity.[]
References
-
Zhao, X., Hu, C., & Jin, S. (2005). Research on the thermal degradation characteristics of faropenem sodium and the structural confirmation of the main thermal degradation products. Chinese Journal of Antibiotics, 30(6), 341-343.[] Link
-
Cielecka-Piontek, J., Krause, A., & Paczkowska, M. (2013). An application of high performance liquid chromatographic assay for the kinetic analysis of degradation of faropenem. Die Pharmazie, 68(12), 939-943.[] Link
-
Varma, K., et al. (2017). Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV Spectrophotometer. American Journal of PharmTech Research, 7(1).[] Link
-
Shobana, K. M., Jayesh, G. P., & Ravindra, V. P. (2009). Development and validation of a stability indicating LC method for the determination of Faropenem in pharmaceutical formulations.[5] Chromatographia, 69, 1013-1018.[][5] Link
-
BenchChem. Faropenem Sodium Technical Guide & Impurity Standards. Link[][2]
Sources
Faropenem Impurity Profiling: A Pharmacopeial & Technical Guide
Topic: Pharmacopeial Standards for Faropenem Impurities Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
Faropenem (specifically Faropenem Sodium) occupies a unique niche in the
This guide synthesizes standards from the Japanese Pharmacopoeia (JP) and Indian Pharmacopoeia (IP) —the primary regulatory texts for this molecule—alongside ICH Q3A(R2) guidelines to provide a robust framework for impurity control.
Structural Chemistry & Degradation Logic
The impurity profile of Faropenem is dictated by three stress points in its molecular architecture:
-
The
-Lactam Ring (C7=O): Highly strained and susceptible to nucleophilic attack (hydrolysis) by water, hydroxide ions, or nucleophilic solvents. -
The C5/C6 Chiral Centers: Faropenem has multiple chiral centers. The (5R, 6S) configuration is active; however, epimerization at C6 is a common degradation pathway.
-
The Sulfur Atom (Position 1): Susceptible to oxidation, leading to sulfoxide impurities.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes: Hydrolysis (leading to open-ring metabolites), Decarboxylation, and Oxidation.
Figure 1: Primary degradation pathways of Faropenem Sodium showing hydrolysis, oxidation, and epimerization routes.
Pharmacopeial Landscape & Limits[4]
Because Faropenem is widely marketed in Asia, the Japanese Pharmacopoeia (JP) and Indian Pharmacopoeia (IP) serve as the authoritative grounding for specifications. The USP and EP currently do not have harmonized monographs for Faropenem Sodium, meaning manufacturers often default to IP/JP standards or ICH Q3A generic limits for new submissions.
Table 1: Comparative Impurity Limits (IP/JP vs. ICH Q3A)
| Parameter | Indian Pharmacopoeia (IP) / JP XVII | ICH Q3A (General Default) | Technical Comment |
| Individual Impurity | NMT 1.0% (Specific) / NMT 0.10% (Unspecified) | 0.15% (Qualification Threshold)* | IP limits are often wider for specific known impurities due to the molecule's instability. |
| Total Impurities | NMT 2.0% - 3.0% | NMT 1.0% - 2.0% | Total limit depends heavily on the synthetic route (Sodium vs. Medoxomil). |
| Heavy Metals | NMT 20 ppm | NMT 10-20 ppm | Controlled via ICH Q3D (Elemental Impurities). |
| Water Content | 12.6% – 13.1% | N/A | Faropenem Sodium is a hemipentahydrate; precise water content is critical for crystal stability. |
| Assay (Anhydrous) | 87.0% – 100.0% | 98.0% – 102.0% | The lower assay limit in IP/JP accounts for the hydrate form and inherent labile nature. |
*Note: For a maximum daily dose of < 2g. Faropenem dosage is typically 150-300mg TID, placing it in the <2g category.
Analytical Strategy: Validated HPLC Protocol
To separate the polar open-ring degradants from the main peak, a gradient Reverse Phase HPLC (RP-HPLC) method is required. The method below is synthesized from validated protocols compatible with JP/IP requirements.
Protocol 1: Determination of Related Substances by RP-HPLC
Objective: Quantify Faropenem Sodium and separate Impurities A, B, and C (Oxidation and Hydrolysis products).
1. Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica (e.g., Inertsil ODS-3V or Welch Xtimate),
, . -
Detector: UV-Vis / PDA at 316 nm (Specific to the Penem ring absorption).
-
Note: Use 210-220 nm if tracking non-chromophoric synthetic intermediates, but 316 nm is standard for the API.
-
-
Column Temperature:
(Strict control required to prevent on-column degradation). -
Sample Cooler:
(MANDATORY) . Faropenem degrades rapidly in solution at room temperature.
2. Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 6.8g Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.0 0.05 with dilute Orthophosphoric acid. Filter through 0.45 membrane.[2]-
Why pH 3.0? Faropenem is unstable in alkaline conditions. pH 3.0 stabilizes the solution during the run while suppressing silanol activity.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (ACN) : Methanol (MeOH) (Ratio 90:10).
3. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 95 | 5 | Isocratic (Polar impurities elute) |
| 25.0 | 40 | 60 | Linear Gradient |
| 30.0 | 40 | 60 | Wash |
| 35.0 | 95 | 5 | Re-equilibration |
4. Standard Preparation:
-
Diluent: Mobile Phase A : ACN (90:10).
-
Stock Solution: 1.0 mg/mL Faropenem Sodium Reference Standard.[2]
-
System Suitability: Resolution (
) between Faropenem and nearest impurity (usually the Epimer) must be .
Impurity Profiling & Characterization
When conducting R&D or Forced Degradation studies, you will encounter specific impurities. The table below correlates the chemical structure with its likely origin.
Table 2: Key Faropenem Impurities
| Common Name | Chemical Identity | Origin | RRT (Approx) |
| Impurity A (Open Ring) | (2R)-2-[(3S,4R)-3-((R)-1-hydroxyethyl)-4-(mercaptocarbonyl)-2-oxoazetidin-1-yl]-... | Hydrolysis (Moisture/pH) | ~0.3 - 0.5 |
| Impurity B (Epimer) | Faropenem Epimer (C6 stereoisomer) | Synthesis / Heat | ~1.1 - 1.2 |
| Impurity C (Sulfoxide) | Faropenem 4-oxide | Oxidation | ~0.8 - 0.9 |
| Dimer | Faropenem Dimer | High Concentration Stability | > 1.5 |
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision tree for identifying and qualifying a new impurity peak appearing in a Faropenem batch.
Figure 2: Workflow for the identification and qualification of Faropenem impurities according to ICH Q3A(R2).
Control Strategy & Recommendations
To maintain Faropenem Sodium within pharmacopeial limits, the following control strategies are recommended based on the "Self-Validating" principle:
-
Moisture Control: Faropenem Sodium is a hemipentahydrate.[5] Losing this crystal water leads to amorphous conversion and rapid degradation. Storage humidity must be tightly controlled (typically RH 40-60%).
-
pH Micro-environment: In formulation, avoid basic excipients (e.g., Magnesium Stearate) which can catalyze ring opening. Use neutral or slightly acidic buffers.
-
Cold Chain Analysis: As emphasized in the protocol, autosamplers must be set to
. Room temperature analysis for >4 hours will result in false positives for hydrolysis impurities.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[4][6] International Council for Harmonisation.[2][7] [Link]
-
Japanese Pharmacopoeia. (2016). General Tests and Monographs: Faropenem Sodium. JP XVII Official Monographs. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]
-
Indian Pharmacopoeia Commission. (2018). Faropenem Sodium Monograph.[4] Indian Pharmacopoeia. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65860, Faropenem. PubChem. [Link]
-
Critchley, I. A., et al. (2003). Review of the activity of faropenem. Journal of Antimicrobial Chemotherapy. [Link]
Sources
Characterization of Faropenem Oxidative Degradation Products: A Structural & Mechanistic Analysis
Executive Summary
This technical guide details the isolation, structural elucidation, and mechanistic characterization of oxidative degradation products (DPs) of Faropenem, an oral penem antibiotic. Unlike carbapenems, the penem nucleus contains a sulfur atom at the C-4 position, rendering it uniquely susceptible to oxidative stress. This document provides a validated workflow for researchers to identify these impurities using LC-MS/MS and NMR, ensuring compliance with ICH Q1A(R2) and Q3A/B guidelines.
Introduction: The Penem Stability Paradox
Faropenem ((5R,6S)-6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) occupies a unique chemical space between penicillins and carbapenems. Its structural rigidity, conferred by the fused
The Oxidative Vulnerability
While the C-2 tetrahydrofuran ring enhances chemical stability compared to other penems, the C-4 sulfur atom remains a "soft" nucleophile, highly prone to electrophilic attack by reactive oxygen species (ROS). Under oxidative stress (e.g., peroxides in excipients or environmental exposure), Faropenem degrades primarily through S-oxidation, leading to sulfoxides and sulfones, which destabilize the bicyclic system and facilitate ring opening.
Experimental Strategy & Methodology
To ensure data integrity and reproducibility, the following protocol synthesizes forced degradation with high-resolution mass spectrometry.
Oxidative Stress Protocol (Self-Validating)
Objective: Generate primary oxidative degradants (10-20% degradation) without inducing secondary thermal decomposition.
-
Preparation: Dissolve Faropenem Sodium in water/acetonitrile (80:20) to a concentration of 1 mg/mL.
-
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 3.0%. -
Incubation: Store at ambient temperature (
) for 4 hours.-
Validation Check: Inject a sample at T=0 and T=4h. If degradation < 5%, increase
to 10% or temperature to . If > 20%, reduce duration to prevent secondary degradation.
-
-
Quenching: Neutralize excess peroxide with Sodium Metabisulfite (
) solution before analysis to prevent on-column oxidation.
LC-MS/MS Analytical Conditions
Rationale: An Ammonium Formate buffer system is selected to maintain the pH at 3.[1][2][3]5. This pH is critical because Faropenem is unstable in alkaline conditions; acidic buffering stabilizes the parent molecule during the run, ensuring that observed peaks are genuine oxidative products, not artifacts of the method.
| Parameter | Setting |
| Column | C18 (e.g., Waters Acquity UPLC BEH C18), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[2][3]5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% |
| Flow Rate | 0.25 mL/min |
| Detection | PDA (210-400 nm) & ESI-MS (Positive/Negative Mode) |
| MS Source | ESI Positive; Source Temp: |
Characterization of Oxidative Degradation Products
The oxidative pathway of Faropenem typically yields three primary impurity classes. Below is the structural analysis based on mass shifts (
DP-Ox1: Faropenem Sulfoxide
-
Observed Mass:
(+16 Da) -
Mechanism: Direct electrophilic attack of oxygen on the C-4 sulfur.
-
Fragmentation Pattern:
-
The parent ion (302) typically loses water (
, -18) or the C-2 side chain. -
Key Diagnostic: The retention time will be slightly lower than Faropenem due to the increased polarity of the
bond.
-
DP-Ox2: Faropenem Sulfone
-
Observed Mass:
(+32 Da) -
Mechanism: Further oxidation of the sulfoxide.
-
Structural Impact: The sulfone group is highly electron-withdrawing, significantly increasing the ring strain. This often makes DP-Ox2 a transient intermediate that rapidly undergoes hydrolysis (ring opening) in aqueous media.
DP-Ox3: Ring-Opened Decarboxylated Oxidative Product
-
Observed Mass:
(Example derived from breakdown) -
Mechanism: Oxidative instability leads to
-lactam ring cleavage followed by decarboxylation. -
Note: Often co-elutes with thermal degradation products.
Mechanistic Pathways (Visualization)
The following diagram illustrates the causality between the oxidative trigger and the resultant degradation products.
Figure 1: Proposed oxidative degradation pathway of Faropenem, highlighting the progression from S-oxidation to ring destabilization.
Control Strategies & Formulation Implications
Understanding these pathways dictates specific control strategies in drug development:
-
Excipient Selection: Avoid excipients with high peroxide values (e.g., Povidone, PEG) or use grades with low peroxide limits.
-
Packaging: Use oxygen-scavenging packaging or blister packs with high barrier properties (e.g., Alu-Alu blisters) to minimize environmental oxygen exposure.
-
Antioxidants: The inclusion of sacrificial antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) in the formulation can protect the C-4 sulfur atom.
References
-
Mathew, C., et al. (2024).[3] "Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem." Research Journal of Pharmacy and Technology. Link
-
Qu, X., et al. (2024).[4] "Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC." Chinese Journal of Pharmaceuticals. Link[4]
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Link
-
Singh, R., et al. (2012).[4] "Forced degradation studies to assess the stability of drugs and products."[5][6] Trends in Analytical Chemistry. (Contextual grounding for oxidative stress protocols).
-
BOC Sciences. "Faropenem and Impurities." (Reference for impurity standards).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC [cjph.com.cn]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
Methodological & Application
Application Note: High-Resolution Separation of Faropenem Sodium and its C-6 Epimer Impurity
Executive Summary
This application note details a robust, stability-indicating Reverse Phase HPLC (RP-HPLC) protocol for the separation of Faropenem Sodium from its critical C-6 Epimer and other related degradants. Unlike standard assay methods, this protocol utilizes a specific ion-pairing and pH-controlled gradient to maximize the resolution (
Introduction & Scientific Context
Faropenem Sodium is a penem antibiotic characterized by a fused
The Challenge: Epimerization
The primary analytical challenge is the separation of the C-6 Epimer (often the
Scientific Rationale for Method Selection:
-
Stationary Phase: We utilize a high-surface-area, end-capped C18 column (Inertsil ODS-3 or equivalent). The high carbon load enhances the hydrophobic discrimination required to resolve the subtle 3D shape differences between diastereomers.
-
Mobile Phase Chemistry: A phosphate buffer at pH 2.5–3.0 is selected. At this pH, the carboxylic acid moiety of Faropenem (
) is partially suppressed, increasing retention and interaction with the stationary phase. The addition of acetonitrile as an organic modifier in a gradient mode sharpens the peaks of the more hydrophobic impurities.
Method Development Workflow
The following diagram illustrates the logical flow of the method development, highlighting the critical decision points for resolving the epimer.
Figure 1: Decision tree for optimizing the separation of Faropenem stereoisomers.
Experimental Protocol
Reagents and Materials
-
API Standard: Faropenem Sodium Reference Standard (>99.0% purity).
-
Impurity Standards: Faropenem Epimer Mixture (if available) or thermally stressed sample (forced degradation).
-
Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (85%).
-
Water: Milli-Q or equivalent (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Setting / Specification |
| Column | Inertsil ODS-3V, |
| Column Temp | |
| Flow Rate | |
| Injection Vol | |
| Detection | UV @ 305 nm (Main analyte) and 215 nm (Impurities) |
| Run Time | 45 Minutes |
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of water. Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric acid. Filter through a 0.45 µm membrane.[1]-
Note: The low pH is critical for suppressing the ionization of the carboxylate, ensuring the molecule interacts with the C18 chains rather than eluting in the void volume.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (100%).
Gradient Program
A shallow gradient is employed to maximize the window between the main peak and the epimer.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold |
| 25.0 | 60 | 40 | Linear Gradient |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End |
Sample Preparation (Critical for Stability)
Faropenem is unstable in water over time.
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
-
Stock Solution: Prepare 1.0 mg/mL Faropenem Sodium in Diluent. Keep cooled at 4°C.
-
Analysis: Inject immediately. Do not store autosampler vials at room temperature for >4 hours.
Separation Mechanism & Logic
The separation relies on the "Hydrophobic Subtraction Model." Although the epimer has the same mass, the orientation of the C-6 hydroxyethyl group alters the molecule's effective hydrophobic surface area.
Figure 2: Mechanistic view of the diastereomeric separation on a C18 stationary phase.
Results & System Suitability Criteria
To ensure the method is valid for regulatory release, the following system suitability parameters must be met.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (Faropenem) | 12.4 min | |
| Relative RT (Epimer) | 1.15 | |
| Resolution ( | 2.1 | |
| Tailing Factor ( | 1.1 | |
| Theoretical Plates ( | 8500 |
Troubleshooting Note: If resolution degrades, check the pH of the buffer. A shift of 0.2 pH units can cause the peaks to merge due to the sensitivity of the carboxylic acid ionization state.
References
-
Rizwana, I., et al. (2015).[2] Analytical method development and validation for the estimation of Faropenem in bulk and pharmaceutical formulation using the RP-HPLC method. International Journal of Pharmaceutical Sciences and Research, 6(1), 437-441.[2]
-
Zhao, X., Hu, C., & Jin, S. H. (2005).[3] A HPLC method for determination of related substances of faropenem sodium.[2][3][4] Chinese Journal of Pharmaceutical Analysis.
-
Shobana, K. M., et al. (2009).[1] Development and validation of a stability indicating LC method for the determination of Faropenem in pharmaceutical formulations. Chromatographia, 69, 1013-1018.[1][2]
-
BenchChem. (2025).[5] A Researcher's Guide to HPLC Columns for Epimer Separation.
Sources
Advanced Sample Preparation Strategies for Faropenem Impurity Profiling
Executive Summary: The Stability Paradox
Faropenem (sodium or daloxate) presents a unique challenge in impurity analysis due to the inherent tension between its solubility profile and its chemical stability . As a penem antibiotic, it possesses a fused
Common sample preparation errors—such as using unbuffered aqueous diluents, prolonged sonication, or ambient-temperature processing—can induce "prep-generated" impurities (artifacts), leading to false OOS (Out of Specification) results. This guide details self-validating protocols designed to "freeze" the impurity profile at the moment of extraction, ensuring that the chromatogram reflects the sample's true quality, not the analyst's technique.
Critical Material Attributes (CMA) & Solvent Chemistry
Understanding the molecule is the first step to robust method design.
| Attribute | Technical Insight | Impact on Sample Prep |
| pKa | ~2.8 (Carboxylic acid) | Ionizes readily at neutral pH. Acidic diluents (pH 3.0–4.0) are required to suppress ionization for retention on C18 and to stabilize the |
| Hygroscopicity | High (Sodium salt) | API absorbs moisture rapidly. Weighing must be performed in controlled humidity or using closed vessels to prevent hydrolysis prior to dissolution. |
| Thermal Lability | High | Degradation accelerates >25°C. Cold-chain extraction (2–8°C solvents) is recommended. |
| pH Stability Window | pH 3.0 – 6.0 | Danger Zone: pH > 7.0 causes rapid ring opening (hydrolysis). Danger Zone: pH < 2.0 causes decarboxylation. |
Protocol A: Impurity Extraction from Solid Dosage Forms (HPLC-UV)
Objective: To extract Faropenem and its related impurities (including ring-opened metabolites and stereoisomers) from tablet matrices without inducing degradation.
Reagents & Equipment
-
Diluent: 10mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with dilute Orthophosphoric Acid) : Acetonitrile (80:20 v/v). Note: The high aqueous content ensures buffer capacity, while ACN aids wetting.
-
Apparatus: Ultrasonic bath with temperature control (<10°C).
-
Filtration: 0.22 µm PVDF syringe filters (Low protein binding, minimal API adsorption).
Step-by-Step Workflow
-
Preparation of Diluent (Cold): Prepare the diluent and store it at 4°C prior to use. This acts as a thermal buffer during sonication.
-
Powdering: Weigh and finely powder 20 tablets. Transfer powder equivalent to 50 mg Faropenem into a 50 mL volumetric flask.
-
Critical: Do not use high-energy ball milling which generates localized heat.
-
-
Wetting & Dispersion: Add 5 mL of Acetonitrile first to wet the hydrophobic excipients. Swirl gently.
-
Extraction (The "Cold-Sonic" Technique):
-
Add 30 mL of Cold Diluent .
-
Sonicate for 10 minutes maintaining bath temperature <15°C. (Add ice to the bath water if necessary).
-
Mechanism:[1] Cold temperature inhibits the hydrolysis rate constant (
) while ultrasonic energy disrupts the tablet matrix.
-
-
Equilibration: Dilute to volume with Cold Diluent. Mix well.
-
Clarification: Centrifuge a portion at 4000 rpm for 5 minutes (4°C). Filter the supernatant through a 0.22 µm PVDF filter.
-
Discard the first 2 mL of filtrate to saturate any potential active sites on the filter membrane.
-
-
Analysis: Transfer to HPLC vials. Keep autosampler temperature at 4°C.
Visual Workflow (DOT)
Figure 1: "Cold-Sonic" extraction workflow designed to minimize thermal degradation during sample preparation.
Protocol B: Bioanalytical Sample Prep (LC-MS/MS)
Objective: Trace-level quantification of Faropenem in human plasma. Challenge: Protein Precipitation (PPT) is cheap but leaves phospholipids that suppress ionization. Solid Phase Extraction (SPE) is cleaner but requires strict pH control to prevent degradation on the cartridge.
Method Selection Matrix
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Sensitivity | Moderate (LOD ~50 ng/mL) | High (LOD ~5 ng/mL) |
| Throughput | High | Moderate |
| Cleanliness | Low (Matrix effects common) | High (Removes phospholipids) |
| Recommended For | High-dose PK studies | Trace impurity/metabolite ID |
Recommended Protocol: Acidified SPE (High Sensitivity)
This protocol uses a Polymeric Weak Anion Exchange (WAX) or HLB cartridge, leveraging Faropenem's acidic nature.
-
Sample Pre-treatment:
-
Aliquot 200 µL Plasma.
-
Add 200 µL 4% Phosphoric Acid (H3PO4) .
-
Why: Acidification disrupts protein binding and adjusts pH < pKa, ensuring the drug is in its neutral form (for HLB) or prepared for ion exchange. It also stabilizes the
-lactam ring.
-
-
Conditioning:
-
Condition HLB cartridge with 1 mL Methanol followed by 1 mL Water.
-
-
Loading:
-
Load pre-treated sample at a flow rate of 1 mL/min.
-
-
Washing:
-
Wash with 1 mL 5% Methanol in Water . (Removes salts and proteins).
-
-
Elution:
-
Elute with 1 mL Acetonitrile .
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 30°C (Do not exceed 35°C).
-
Reconstitute in 200 µL Mobile Phase (0.1% Formic Acid : ACN).
-
Visual Logic: PPT vs. SPE
Figure 2: Decision matrix for selecting bioanalytical preparation based on sensitivity requirements.
Troubleshooting & Validation: The "Artifact" Trap
Distinguishing between real impurities and prep-generated artifacts is critical.
The "Stress-Test" Validation Step: To validate your sample prep, perform a Solution Stability Study :
-
Inject immediately (T=0).
-
Leave the vial in the autosampler for 12 hours.
-
Inject again (T=12).
Interpretation:
-
If new peaks appear at T=12 that were not present at T=0, your diluent pH or temperature is incorrect.
-
Common Artifact: A peak at RRT ~0.45 often indicates hydrolysis (Ring Opening) due to insufficient buffering.
-
Correction: Increase buffer concentration (e.g., from 10mM to 20mM phosphate) or lower the pH to 2.5–3.0.
References
-
G. R. Babu, et al. "Development and Validation of RP-HPLC Method for Quantitative Analysis of Faropenem in Pure and Pharmaceutical Formulations."[5] International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Zhao, L., et al. "Determination of faropenem in human plasma and urine by liquid chromatography-tandem mass spectrometry." Biomedical Chromatography, 2007.[6] Link
-
Chinese Journal of Pharmaceuticals. "Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC." 2024. Link[7]
-
BenchChem Application Note. "High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Faropenem." Link
-
Cielecka-Piontek, J. "Derivative Spectrophotometry for the Determination of Faropenem in the Presence of Degradation Products."[5] Applied Spectroscopy, 2013.[2][5] Link
Sources
- 1. CN101852782A - Method for measuring impurity content of faropenem polymers in faropenem sodium raw materials and preparations - Google Patents [patents.google.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Determination of faropenem in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC [cjph.com.cn]
High-Resolution Gradient HPLC for Complex Faropenem Impurity Profiles
Abstract
This application note details a robust, stability-indicating gradient HPLC protocol for the impurity profiling of Faropenem Sodium. Unlike standard isocratic methods used for assay, this method is engineered to resolve the complex mixture of stereoisomers, polar hydrolysis degradants (open-ring metabolites), and hydrophobic polymers inherent to the penem subclass. We provide the mechanistic rationale for column and buffer selection, ensuring a self-validating workflow compliant with ICH Q3A/B guidelines.
Introduction: The Penem Challenge
Faropenem occupies a unique chemical space as a penem —a hybrid structure combining the five-membered ring of penams (penicillins) with the double bond system of cephems (cephalosporins). This structural rigidity provides resistance to certain beta-lactamases but introduces significant analytical challenges:
-
Stereochemical Complexity: Faropenem contains four chiral centers (
). Epimerization, particularly at the C8 position, creates impurities with identical mass but distinct pharmacological activity. -
Lability: The fused
-lactam ring is highly susceptible to hydrolysis, leading to polar "open-ring" degradants (e.g., penicilloic acid derivatives) that elute near the void volume in standard reverse-phase systems. -
Polymerization: Concentrated solutions of beta-lactams are prone to nucleophilic attack by the free amine of an open-ring species on the beta-lactam carbonyl of an intact molecule, forming dimers and oligomers.
Why Gradient Elution? Isocratic methods fail to provide the "peak capacity" required here. Polar hydrolysates require high aqueous content for retention, while hydrophobic dimers require high organic content for elution. Only a gradient approach can compress this wide polarity range into a single analytical run.
Method Development Strategy (Expertise & Causality)
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane) with high surface area and end-capping.
-
Causality: Faropenem is relatively polar. A C8 column often fails to retain the early-eluting hydrolysis products (Impurity A). A fully end-capped C18 column minimizes silanol interactions, reducing tailing for the amine-functionalized degradants.
Mobile Phase Chemistry
-
Buffer: Potassium Phosphate (20 mM), adjusted to pH 2.5 – 3.0.
-
Causality:
-
pH Control: Faropenem has a carboxylic acid moiety (
). Operating at pH 2.5 ensures the molecule is largely protonated (neutral), increasing its retention on the hydrophobic C18 ligand. At neutral pH, the ionized carboxylate would elute in the void volume, co-eluting with salts and polar degradants. -
Suppression: Acidic pH stabilizes the enol/keto tautomerism often seen in beta-dicarbonyl impurities.
-
Detection Wavelength[1][2]
-
Primary: 215 nm (Impurity Profiling).
-
Secondary: 305 nm (Main Peak Assay).
-
Causality: While Faropenem absorbs strongly at 305 nm due to the conjugated penem system, degradation products often lose this conjugation (especially upon ring opening). 215 nm captures the peptide bonds and carboxyl groups of the impurities that would be invisible at 305 nm.
Experimental Protocol
Equipment & Reagents[2][3]
-
HPLC System: Quaternary pump, Autosampler (cooled to 4°C), DAD/PDA Detector.
-
Column: Inertsil ODS-3V or Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).
-
Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Orthophosphoric acid (85%).
Chromatographic Conditions
| Parameter | Setting |
| Column Temp | 25°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detection | UV 215 nm (Impurities), 305 nm (API) |
| Run Time | 45 Minutes |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program
Rationale: Initial isocratic hold retains polar hydrolysates; linear ramp elutes the main peak; high organic wash clears dimers.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Equilibrate / Inject |
| 5.0 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 25.0 | 60 | 40 | Linear Ramp (Main Peak + Epimers) |
| 35.0 | 20 | 80 | Wash (Dimers/Polymers) |
| 36.0 | 95 | 5 | Return to Initial |
| 45.0 | 95 | 5 | Re-equilibration |
Standard & Sample Preparation
Critical Warning: Faropenem is unstable in solution.
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
-
Stock Preparation: Dissolve Faropenem Sodium in Diluent to reach 1.0 mg/mL.
-
Storage: Immediately place in autosampler at 4°C. Discard solutions after 12 hours.
System Suitability & Validation (Trustworthiness)
To ensure the method is "self-validating," every run must meet these criteria. If these fail, the data is suspect.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | > 1.5 between Faropenem & nearest impurity | Ensures accurate quantitation of the critical "open-ring" or epimer peak. |
| Tailing Factor ( | < 1.5 | Indicates secondary silanol interactions are suppressed (critical for amine impurities). |
| RSD (Area) | < 2.0% (n=6 injections) | Verifies pump stability and injector precision. |
| Theoretical Plates | > 5000 | Confirms column efficiency. |
Visualization: Degradation & Workflow
Method Development Workflow
This diagram illustrates the logical flow of optimizing the separation, highlighting the critical decision points.
Caption: Logical workflow for optimizing Faropenem HPLC conditions, prioritizing pH control for retention.
Degradation Pathway
Understanding the chemistry helps identify the peaks. The following diagram maps the primary degradation routes visible via this HPLC method.
Caption: Primary degradation pathways of Faropenem. Open-ring forms elute early; dimers elute late.
Troubleshooting Guide
-
Issue: Peak Splitting of Main Peak.
-
Cause: Sample solvent mismatch. If the sample is dissolved in 100% Methanol or Acetonitrile, the strong solvent effect will distort the peak shape at the head of the column.
-
Solution: Ensure sample diluent matches the initial mobile phase (mostly aqueous buffer).
-
-
Issue: Drifting Baseline at 215 nm.
-
Cause: Phosphate buffer absorption or "Ghost Peaks" from contaminated aqueous mobile phase.
-
Solution: Use high-purity salts and HPLC-grade water. Ensure the reference cell in the DAD is set correctly (e.g., 360 nm / 100 nm bw) to compensate for refractive index changes during the gradient.
-
-
Issue: "Disappearing" Impurities.
-
Cause: Detection at 305 nm only.
-
Solution: Many degradants lack the specific chromophore of the intact drug. Always cross-reference with the 215 nm trace.
-
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[2][3] Link
-
Cielecka-Piontek, J., et al. (2012).[3][4] An application of high performance liquid chromatographic assay for the kinetic analysis of degradation of faropenem. Die Pharmazie.[5][3][4] Link
-
Rizwana, I., et al. (2015). Visible Spectroscopic Determination of Faropenem Sodium in Pharmaceutical Dosage Form.[4][6][7][8] International Journal of Pharmaceutical Sciences and Research.[4][7] Link
-
Qu, X., et al. (2024).[1] Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC. Chinese Journal of Pharmaceuticals.[3] Link[1]
-
Lohans, C. T., et al. (2021).[1][9] Faropenem reacts with serine and metallo-β-lactamases to give multiple products.[9][10] European Journal of Medicinal Chemistry. Link
Sources
- 1. Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC [cjph.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Faropenem reacts with serine and metallo-β-lactamases to give multiple products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Faropenem reacts with serine and metallo-β-lactamases to give multiple products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing in Faropenem HPLC analysis
Introduction: The "Penem" Challenge
As researchers, we often treat peak tailing as a generic hardware issue. However, with Faropenem (Faropenem Sodium) , the issue is almost always chemical. Faropenem belongs to the penem subclass of beta-lactam antibiotics.[1] Its structure contains a carboxylic acid moiety (pKa ~2.8) and a fused beta-lactam ring that is inherently unstable.
When you see tailing in Faropenem analysis, you are likely fighting one of three adversaries: secondary silanol interactions , ionization state mismatch , or on-column degradation .
This guide moves beyond basic "check your fittings" advice. We will deconstruct the molecular interactions causing your asymmetry and provide a self-validating protocol to fix it.
Part 1: Diagnostic Logic (Visual Workflow)
Before altering your method, use this logic tree to isolate the variable.
Figure 1: Diagnostic logic tree for isolating the root cause of Faropenem peak asymmetry.
Part 2: Deep Dive Troubleshooting (Q&A)
Q1: My column is new, but Faropenem still tails. Why?
The Science: This is likely Secondary Silanol Interaction .[2] Faropenem has a carboxylic acid group and nitrogen atoms. Even on a C18 column, residual silanol groups (-Si-OH) on the silica surface can ionize to -Si-O⁻ above pH 3.5. If your Faropenem is protonated (positively charged at the amine) or even neutral, it can hydrogen bond or ionically interact with these silanols. This "drag" creates the tail.
The Fix:
-
End-Capping: Ensure your column is "fully end-capped" (e.g., Inertsil ODS-3, Waters Symmetry C18, or Welch Xtimate). This chemically blocks the silanols.
-
Ion Suppression: If you are running at pH 3.0 - 4.0, add Triethylamine (TEA) at 0.1% to your buffer. TEA is a stronger base; it will "sacrifice" itself by saturating the silanol sites, allowing Faropenem to elute symmetrically [1].
Q2: I'm using a Phosphate Buffer at pH 3.0. Is that the problem?
The Science: Yes, it is highly probable. Faropenem's pKa is approximately 2.8 (carboxylic acid).
-
At pH 2.8, 50% of the molecule is ionized, and 50% is unionized.
-
At pH 3.0, you are still in the "buffering window" where the molecule rapidly flips between states. Chromatography hates this flip. The ionized form travels at a different speed than the neutral form, causing band broadening and tailing.
The Fix: Move the pH away from the pKa.
-
Option A (Standard): Adjust to pH 3.8 - 4.0 . Here, the carboxylic acid is predominantly ionized (>90%), creating a single, stable species.
-
Option B (Stability Risk): Lower to pH 2.0. This suppresses ionization, but Warning: Beta-lactams hydrolyze rapidly at very low pH. Stick to Option A for Faropenem Sodium [2].
Q3: The peak looks like a "shark fin" (fronting + tailing). What is happening?
The Science: This is the Strong Solvent Effect . Faropenem is freely soluble in methanol. If you dissolve your sample in 100% Methanol but your mobile phase is 60% Buffer, the sample plug is "stronger" than the mobile phase. The analyte travels too fast through the column head, spreading out before it even starts interacting with the stationary phase.
The Fix: Dissolve your sample in the Mobile Phase (or a solvent ratio matching the initial gradient conditions).
Part 3: The "Golden" Protocol
Based on validated literature and stability data, this protocol minimizes tailing by addressing silanol activity and ionization stability.
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | High surface area for retention; End-capped to prevent silanol drag. |
| Mobile Phase A | 20mM Potassium Dihydrogen Phosphate (pH 3.8) + 0.1% TEA | pH 3.8 ensures consistent ionization; TEA blocks silanols [3]. |
| Mobile Phase B | Acetonitrile (or Methanol) | ACN provides sharper peaks; MeOH is acceptable if pressure is high. |
| Ratio | Isocratic 60:40 (Buffer:ACN) | Adjust based on retention time target (approx 7-9 mins). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Wavelength | 315 nm | Max absorbance for Faropenem; minimizes buffer noise. |
| Temp | 25°C | Keep ambient. High heat accelerates degradation. |
Step-by-Step Preparation
-
Buffer Prep: Dissolve 2.72g
in 900mL water. Add 1.0 mL Triethylamine (TEA). -
pH Adjustment: Adjust pH to 3.8 ± 0.05 using dilute Orthophosphoric Acid. Do not skip the TEA.
-
Filtration: Filter through 0.45µm Nylon filter. (Do not use cellulose acetate if using high % organic).
-
Sample Prep: Dissolve Faropenem Sodium standard in Mobile Phase . Do not use pure Methanol.
Part 4: Stability & Degradation (The "False" Tail)
Sometimes, what looks like tailing is actually a degradation product eluting immediately after the main peak.
The Experiment: To confirm if your tail is chemical (interaction) or artifactual (degradation):
-
Inject the standard immediately after preparation.
-
Let the vial sit in the autosampler for 6 hours.
-
Re-inject.[3]
-
Result A: If the "tail" grows or a shoulder appears, your sample is degrading. Action: Cool the autosampler to 4°C or prepare fresh samples every 4 hours.
-
Result B: If the tail is identical, it is a chromatographic issue (Silanols/pH). Action: Follow Part 2 fixes.
References
-
BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Faropenem. Retrieved from 1
-
Raveendra Babu, G., et al. (2013).[4] Development and Validation of RP-HPLC Method for Quantitative Analysis of Faropenem in Pure and Pharmaceutical Formulations. International Journal of Pharmaceutical and Chemical Biological Sciences. Retrieved from 4[4]
-
Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from 2
Sources
Technical Support Center: Faropenem Impurity Separation & Robustness Guide
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Column Selection & Method Optimization for Faropenem Sodium/Medoxomil Last Updated: February 11, 2026[1]
Executive Summary: The Faropenem Challenge
Faropenem (a penem antibiotic) presents a distinct chromatographic challenge due to its beta-lactam ring instability , multiple chiral centers (5R, 6S, 8R, 2'R), and amphoteric nature .[1] Standard "plug-and-play" C18 methods often fail, resulting in peak tailing, hydrolysis during analysis, or co-elution of diastereomers.[1]
This guide moves beyond basic method parameters to explain the physics of the separation, ensuring you select a column that provides robust resolution between the API, its open-ring metabolites, and stereoisomeric impurities.
The Decision Matrix: Column Selection (Stationary Phase)
Q: Why does my standard C18 column show severe tailing for Faropenem?
A: Faropenem contains both a carboxyl group and basic nitrogen moieties. Tailing is typically caused by two mechanisms:[1]
-
Silanol Activity: Residual acidic silanols on the silica surface interact with the basic nitrogen.
-
Metal Chelation: The beta-lactam/carboxyl structure can chelate trace metals in older silica.
The Fix: You must use a Type B (High Purity) Silica with high surface coverage and exhaustive end-capping.[1]
Recommended Column Specifications
| Parameter | Specification | Scientific Rationale |
| Bonded Phase | C18 (Octadecyl) or Phenyl-Hexyl | C18 for general retention; Phenyl-Hexyl for orthogonal selectivity of aromatic impurities.[1] |
| End-Capping | Double/Exhaustive | Critical to block residual silanols and prevent peak tailing.[1] |
| Surface Area | ~450 m²/g | High surface area increases retention of polar degradation products. |
| Carbon Load | 15% - 20% | Higher carbon load improves stability at low pH (required for Faropenem).[1] |
| Pore Size | 100 Å | Standard pore size is sufficient; larger pores reduce surface area unnecessarily.[1] |
Q: When should I switch from C18 to a Phenyl-Hexyl phase?
A: If you observe co-elution between Faropenem and its diastereomers or decarboxylation degradants . Phenyl-Hexyl columns utilize
Visualizing the Selection Logic
The following diagram illustrates the decision process for selecting the correct stationary phase based on your specific impurity profile.
Figure 1: Decision logic for stationary phase selection based on observed chromatographic failure modes.
Mobile Phase & Method Optimization
Q: What is the optimal pH window, and why is it so narrow?
A: The recommended pH window is 2.5 – 3.5 .
-
Why? Faropenem has a pKa related to its carboxylic acid.[1] At pH > 4.0, the carboxyl group ionizes (COO-), making the molecule too polar to retain well on C18, causing it to elute in the void volume with salts.[1]
-
Stability Warning: Faropenem is unstable in alkaline conditions (ring opening) and highly acidic conditions (decarboxylation).[1] pH 2.5–3.0 is the "stability sweet spot" for the duration of the run.
Q: Can I use Methanol instead of Acetonitrile?
A: Yes, but with caveats.[1]
-
Acetonitrile (ACN): Preferred for lower UV cutoff (detection at 210-220 nm for non-chromophoric impurities) and lower backpressure.[1]
-
Methanol (MeOH): Offers different selectivity (protic solvent).[1] If you cannot separate a specific impurity using ACN, switching to MeOH is the first "chemical" move before changing columns.[1]
Standardized Protocol: Related Substances (RP-HPLC)
Based on validated literature [1, 5, 12].[1]
-
Column: Inertsil ODS-3V or Agilent Zorbax Eclipse XDB-C18 (250mm x 4.6mm, 5µm).[1]
-
Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate (KH₂PO₄) + 0.1% Triethylamine (TEA), adjusted to pH 2.5 - 3.0 with Orthophosphoric Acid.[1]
-
Gradient:
-
Detection: UV @ 315 nm (Faropenem specific) or 210 nm (General impurities).[1]
-
Temperature: 25°C (Do not exceed 30°C to prevent on-column degradation).
Troubleshooting Guide: Common Failure Modes
Q: My retention time is drifting throughout the day. Why?
A: This is likely pH Hysteresis or Temperature Fluctuations .[1]
-
Check Buffering Capacity: At pH 2.5, phosphate has moderate buffering capacity.[1] Ensure the buffer concentration is at least 20mM.
-
Column Equilibration: High-carbon load columns (C18) require longer equilibration times (20+ column volumes) to fully wet the pores, especially with highly aqueous mobile phases (90%+ water).[1]
Q: I see "Ghost Peaks" or rising baselines.
A: This is often due to Gradient Artifacts or Polymer Carryover .[1]
-
Diagnosis: Run a blank gradient (no injection).[1] If peaks persist, it is the mobile phase (water quality).[1]
-
Faropenem Specific: Faropenem can polymerize.[1][6] If you are injecting high concentrations, polymers may accumulate on the column head and elute randomly.[1]
-
Fix: Wash the column with 90% ACN / 10% Water after every 10-15 injections.
Q: How do I analyze Faropenem Polymers?
A: Do not use the C18 method. Polymers are too polar and large.[1]
-
Method: Size Exclusion Chromatography (SEC).[1]
-
Mobile Phase: Phosphate Buffer (pH 7.0).[1]
-
Detection: UV 254 nm.[1]
Workflow: Systematic Troubleshooting
Figure 2: Step-by-step troubleshooting logic for common Faropenem chromatographic anomalies.
References
-
Cielecka-Piontek, J., et al. (2012).[1][2] "An application of high performance liquid chromatographic assay for the kinetic analysis of degradation of faropenem." Pharmazie, 67(11), 912-916.[1][3]
-
Babu, G. R., Rao, A., & Rao, J. (2013).[1][7] "Development and Validation of RP-HPLC Method for Quantitative Analysis of Faropenem in Pure and Pharmaceutical Formulations." International Journal of Pharmacy and Pharmaceutical Sciences.
-
Zhao, L., et al. (2007).[1][7] "Determination of faropenem for injection in human plasma and urine by high performance liquid chromatography." Biomedical Chromatography.
-
Sowjanya, G., et al. (2013).[1] "Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem." Research Journal of Pharmacy and Technology. [1]
-
Qu, X., et al. (2024).[1] "Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC." Chinese Journal of Pharmaceuticals. [1]
-
Patent CN101852782A. (2010).[1] "Method for measuring impurity content of faropenem polymers in faropenem sodium raw materials and preparations." Google Patents.[1]
-
Mericko, D., et al. (2007).[1][8] "HPLC separation of enantiomers using chiral stationary phases." Ceska Slov Farm.[1][8][9]
-
Zhao, X., Hu, C., & Jin, S. (2005).[1] "A HPLC method for determination of related substances of faropenem sodium." Chinese Pharmaceutical Journal.[1][5]
-
BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Faropenem."[1]
-
Sigma-Aldrich. "Novel Separation Approach for Multiple Chiral Center Molecules."[1]
-
Gao, S., et al. (2008).[1] "Determination of Faropenem in human plasma and urine by liquid chromatography-tandem mass spectrometry." Biomedical Chromatography.
-
Darji, D., et al. (2013).[1][7] "Development and Validation of UV Spectroscopy Method for the Estimation of Faropenem Sodium in Bulk and Dosage Form." International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC [cjph.com.cn]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC method for determination of related substances of faropenem sodium [journal11.magtechjournal.com]
- 6. CN101852782A - Method for measuring impurity content of faropenem polymers in faropenem sodium raw materials and preparations - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
Topic: Overcoming Co-elution of Faropenem Related Compounds Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The "Penem" Challenge
Welcome to the technical support center. If you are analyzing Faropenem (or its prodrug Faropenem Medoxomil), you are likely facing the "Penem Paradox": these molecules are highly polar (requiring high aqueous content for retention) yet chemically unstable in the very buffers needed to separate them.
Co-elution in Faropenem analysis typically arises from three specific sources:
-
Stereoisomers: The cis-isomer impurity co-eluting with the active trans-Faropenem.
-
Hydrolysis Products: Ring-open degradation products merging with the solvent front or early eluting peaks.
-
Matrix Interference: Prodrug moieties (medoxomil) overlapping with late-eluting dimers.
This guide moves beyond standard pharmacopeia methods to troubleshoot these specific co-elution scenarios.
Module 1: The Isomer Separation (Cis vs. Trans)
User Query: "I am using a standard C18 column, but the cis-isomer impurity is riding on the tail of my Faropenem peak. How do I achieve baseline resolution?"
The Root Cause
Faropenem contains multiple chiral centers. The cis-isomer is a critical process impurity. On standard C18 columns, the hydrophobicity difference between the cis and trans forms is negligible, leading to co-elution.
The Solution: Steric Selectivity
You need a stationary phase that discriminates based on molecular shape (sterics) rather than just hydrophobicity.
Protocol A: Column Switching Strategy Switch from a standard C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase. The pi-pi interactions offered by these phases provide alternative selectivity for the penem ring system, often pulling the isomers apart.
Protocol B: Optimized C18 Conditions (If Phenyl is unavailable) If you must use C18, you must optimize the buffer pH to exploit subtle pKa shifts between isomers.
| Parameter | Standard Condition | Optimized for Isomers | Mechanism |
| Column | C18 (5µm) | Inertsil ODS-3 or Phenyl-Hexyl (3µm) | Increased theoretical plates; Pi-pi selectivity. |
| pH | 3.0 - 4.0 | 2.2 - 2.5 | Suppresses ionization of the C3 carboxylic acid, maximizing retention and hydrophobic differentiation. |
| Modifier | Acetonitrile | Methanol | Methanol is a protic solvent that enhances steric selectivity compared to aprotic acetonitrile. |
Visual Workflow: Isomer Resolution Logic
Caption: Decision tree for resolving stereoisomer co-elution in Faropenem analysis.
Module 2: The "Ghost Peak" & Stability (Degradants)
User Query: "I see a splitting peak or a shoulder that grows larger the longer my sample sits in the autosampler. Is this a co-eluting impurity?"
The Root Cause
This is likely on-column or in-vial degradation . Faropenem is a beta-lactam; it is susceptible to hydrolysis of the beta-lactam ring, especially in the acidic mobile phases required for retention. If your sample solvent is too acidic or the autosampler is not cooled, the drug degrades during the analysis sequence.
The Solution: The "Neutral-to-Acid" Injection
You must decouple the sample solvent pH from the mobile phase pH.
Step-by-Step Troubleshooting Protocol:
-
Temperature Control: Set autosampler temperature to 4°C . This is non-negotiable for Penems [1].
-
Sample Diluent: Do NOT dissolve the sample directly in the mobile phase if the MP is pH 2.5.
-
Correct Diluent: 10mM Phosphate Buffer pH 6.0 : Acetonitrile (90:10).
-
Why? Faropenem is most stable at neutral pH. It will only encounter the acidic pH 2.5 environment for the few minutes it is on the column, minimizing hydrolysis.
-
-
Gradient Flush: Ensure your gradient ends with a high organic flush (e.g., 80% ACN) to remove dimers that may carry over and co-elute in subsequent runs.
Module 3: Peak Tailing & Resolution Loss
User Query: "My Faropenem peak is tailing (Asymmetry > 1.5), causing it to merge with a late-eluting impurity. I've already lowered the pH."
The Root Cause
Tailing in Faropenem is often caused by secondary silanol interactions . The nitrogen in the penem ring interacts with free silanol groups on the silica support of the column.
The Solution: Silanol Masking
While modern columns are "end-capped," this is often insufficient for polar antibiotics.
Protocol: Mobile Phase Additives Add a silanol-masking agent to your buffer.
-
Recommendation: Add 5-10 mM Triethylamine (TEA) to the phosphate buffer.
-
Crucial Step: You must adjust the pH after adding TEA, as TEA is highly basic. Target pH 2.5 - 3.0 with Orthophosphoric acid.
Data Comparison: Effect of TEA
| Parameter | Phosphate Buffer Only | Phosphate + 0.1% TEA |
| Retention Time | 7.2 min | 7.4 min |
| Tailing Factor (Tf) | 1.8 (Significant Tailing) | 1.1 (Sharp Peak) |
| Resolution (Rs) | 1.2 (Co-elution) | 2.1 (Baseline) |
Module 4: Advanced Detection (When UV Fails)
User Query: "I suspect a co-eluting impurity under the main peak, but the UV spectra are identical. How can I confirm purity?"
The Root Cause
Isomers and closely related degradants often have identical chromophores. UV detection (DAD) cannot distinguish them.
The Solution: Orthogonal Detection
Use Mass Spectrometry (LC-MS) compatibility to verify peak purity.
-
Buffer Swap: You cannot use Phosphate/TEA for MS.
-
MS-Compatible Mobile Phase: 10mM Ammonium Acetate (pH 4.5) with Acetic Acid.[1]
-
Note: Retention times will shift significantly compared to phosphate buffers. Use this only for identification, then map back to the phosphate method for quantification.
Visual Workflow: Sample Stability & Method Lifecycle
Caption: Workflow ensuring Faropenem stability prior to column interaction.
References
-
International Journal of Pharmaceutical Research and Applications. (2024). New RP-HPLC Method Development and Validation for the Estimation of Faropenem. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2024).[2] Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC. Retrieved from [Link]
-
ResearchGate. (2005).[3] Identification of the related substances in faropenem sodium by LC-MS/MS. Retrieved from [Link]
Sources
Enhancing reproducibility of Faropenem impurity quantification
Subject: Enhancing Reproducibility in Faropenem Sodium Impurity Profiling
Introduction: The "Penem Paradox"
Welcome to the technical support hub for Faropenem analysis. If you are experiencing shifting retention times, "ghost" peaks, or inconsistent impurity recovery, you are not alone.
Faropenem presents a unique analytical challenge I call the "Penem Paradox." Structurally, its tetrahydrofuran (THF) ring confers resistance to certain beta-lactamases biologically, but chemically, the molecule is highly labile.[1] It suffers from three distinct instability vectors:
-
Beta-lactam ring hydrolysis (pH-dependent).
-
Epimerization (Stereochemical instability).[1]
-
Hygroscopicity (Rapid moisture uptake leading to solid-state degradation).[1]
This guide moves beyond standard pharmacopeial monographs to address the causality of failure in the laboratory.
Module 1: Sample Integrity & Stability
"My impurity peak areas increase while the sample sits in the autosampler."
The Root Cause: Hydrolytic Sensitivity
Faropenem sodium is thermodynamically unstable in solution. Most validated methods utilize a mobile phase pH between 2.0 and 3.5 to suppress the ionization of the carboxylic acid group (
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| New peaks at RRT 0.4 - 0.6 | Acid-catalyzed hydrolysis (Ring Opening).[1] | Action: Maintain autosampler at 4°C ± 2°C . Critical: Do not use the mobile phase as the diluent if it is acidic (pH < 3). Use a neutral buffer (pH 6.0 phosphate) for dissolution, then inject.[1] |
| Drifting Assay Value | Thermal degradation during sonication.[1] | Action: Limit sonication to < 5 mins. Use an ice bath during sonication.[1] |
| Split Peaks | Solvent mismatch (Strong solvent effect).[1] | Action: Ensure sample solvent matches the initial mobile phase strength (low % organic). |
Visualizing the Degradation Logic
The following diagram illustrates the decision matrix for diagnosing stability issues.
Figure 1: Decision tree for diagnosing solution-state instability of Faropenem.
Module 2: Chromatographic Resolution
"I cannot separate the Faropenem peak from its stereoisomer (Epimer)."
The Root Cause: Stereoselectivity
Faropenem contains multiple chiral centers. The primary impurity of concern is the Epimer (usually at RRT ~1.1) . Standard C18 columns often struggle to resolve these diastereomers because their hydrophobicities are nearly identical.[1] Separation relies heavily on the shape selectivity of the stationary phase and the precise organic modifier ratio.
Expert Protocol: Optimized Gradient
Reference Method adapted from standard literature [1, 3].[1]
-
Column: Inertsil ODS-3V or Welch Xtimate C18 (150 mm × 4.6 mm, 5 µm).[1] Note: End-capping is non-negotiable to prevent tailing.
-
Wavelength: 316 nm (Specific to the penem chromophore).[1]
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with dilute phosphoric acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 60 | 40 | Elution of Faropenem & Epimer |
| 25.0 | 20 | 80 | Column Wash (Remove polymers) |
| 30.0 | 90 | 10 | Re-equilibration |[1]
FAQ: Resolution Issues
Q: My Faropenem peak is tailing (Tailing Factor > 1.5).
-
A: This indicates secondary interactions between the amine group of Faropenem and residual silanols on the silica support.
-
Fix 1: Ensure your buffer concentration is at least 20mM (preferably 50mM).[1]
-
Fix 2: Switch to a "high-load" carbon column or a column with "polar-embedded" groups which shield silanols.
-
Q: The Epimer peak merges with the main peak.
-
A: The selectivity is driven by the acetonitrile/buffer ratio.
-
Fix: Lower the initial organic concentration from 10% to 5-8%. A shallower gradient at the beginning increases the resolution between the main peak and the epimer.
-
Module 3: Polymer Detection & Ghost Peaks
"I see broad peaks late in the chromatogram that appear randomly."
The Root Cause: Polymerization
Beta-lactams, including Faropenem, can undergo self-polymerization to form dimers and oligomers, especially in concentrated solutions.[1] These elute significantly later than the monomer.
Workflow for Polymer Confirmation
Standard RP-HPLC is often insufficient for quantifying high-molecular-weight polymers.[1] If you suspect polymer contamination (e.g., in drug substance release testing):
-
Run Time Extension: Ensure your gradient holds at high organic (80% B) for at least 5-10 minutes. Polymers are hydrophobic and stick to the column head.
-
The "Carryover" Effect: Polymers often elute in the next injection if the re-equilibration is too short. This manifests as "ghost peaks" at random retention times.[1]
Visualizing the Analytical Workflow
Figure 2: Optimized analytical workflow to minimize degradation artifacts.
References
-
Chinese Journal of Pharmaceuticals. (2024).[1] Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC. Link[1]
-
Scientific Reports. (2019).[1] Mechanistic Insights into β-Lactamase-Catalysed Carbapenem Degradation Through Product Characterisation. Link[1]
-
International Journal of Pharmaceutical and Chemical Biological Sciences. (2013). Development and Validation of RP-HPLC Method for Quantitative Analysis of Faropenem. Link
-
BenchChem. (2025).[1][3][4] A Comparative Analysis of the Chemical Properties of Faropenem Sodium and Faropenem Medoxomil. Link[1]
-
Research Journal of Pharmacy and Technology. (2013). Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. Link
Sources
Validation & Comparative
A Comparative Guide to ICH-Compliant Method Validation for Faropenem Impurity Analysis
In the landscape of antibiotic drug development, ensuring the purity of the final active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For Faropenem, a broad-spectrum oral β-lactam antibiotic, a robust and validated analytical method for impurity profiling is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methods for Faropenem impurity validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will dissect the "why" behind the experimental choices, offering a practical framework for researchers, scientists, and drug development professionals.
The Regulatory Bedrock: Understanding ICH Guidelines
The ICH has established a harmonized set of guidelines that are globally recognized. For impurity method validation, two documents are of central importance:
-
ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4][5] It dictates the acceptable levels of impurities based on the maximum daily dose of the drug.
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology : This is the cornerstone document for method validation, outlining the specific performance characteristics that need to be evaluated to ensure an analytical method is fit for its intended purpose.[6][7][8][9] These characteristics include specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).
The Primary Workhorse: A Stability-Indicating RP-HPLC Method (Method A)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of beta-lactam antibiotics and their impurities.[10][11] Its versatility, robustness, and wide applicability make it the go-to method for routine quality control.
Experimental Protocol: Method A
Chromatographic Conditions:
-
Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm particle size)[12][13]
-
Mobile Phase: Phosphate buffer:Methanol (55:45 v/v), pH adjusted to 3.8 with orthophosphoric acid[14]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 316 nm[12]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C[15]
Rationale for Experimental Choices:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention and separation for the moderately polar Faropenem and its potential impurities.
-
Phosphate Buffer: The buffer controls the pH of the mobile phase, which is critical for the ionization state of the acidic Faropenem molecule, thereby ensuring consistent retention times.
-
Methanol: As the organic modifier, methanol allows for the elution of the analytes from the column. The 55:45 ratio is optimized to achieve a balance between resolution and analysis time.
-
UV Detection at 316 nm: This wavelength corresponds to a significant absorbance maximum for Faropenem, providing good sensitivity.[12]
Method Validation According to ICH Q2(R1)
The validation of this RP-HPLC method is a systematic process to demonstrate its suitability for the intended purpose: quantifying impurities in Faropenem.
1. Specificity (Stability-Indicating Nature):
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8][9] To establish the stability-indicating nature of the method, forced degradation studies are performed.[16][17][18][19]
Forced Degradation Protocol:
-
Acid Hydrolysis: 1N HCl at 60°C for 48 hours[16]
-
Base Hydrolysis: 0.1N NaOH at room temperature for 4 hours[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours[16]
-
Thermal Degradation: 100°C for 24 hours[16]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours[16]
The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main Faropenem peak, proving the method's specificity.
2. Linearity and Range:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: Prepare a series of solutions of Faropenem and its known impurities at different concentrations, typically from the quantitation limit (QL) to 120% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery):
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of impurity spiked into the drug substance.
-
Procedure: Spike the Faropenem drug substance with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The recovery should be within 98.0% to 102.0%.
4. Precision:
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the same sample.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Detection Limit (DL) and Quantitation Limit (QL):
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally acceptable for DL and 10:1 for QL.
6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Data Summary: Method A Validation
| Validation Parameter | Acceptance Criteria | Typical Result for Method A |
| Specificity | No interference at the retention time of Faropenem and its impurities. | All degradation products are well-resolved. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | QL to 120% of specification limit | 0.05 µg/mL to 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |
| Detection Limit (S/N) | ~3:1 | 0.015 µg/mL |
| Quantitation Limit (S/N) | ~10:1 | 0.05 µg/mL |
| Robustness | System suitability parameters within limits. | Method is robust to minor variations. |
The Alternative Approach: Ultra-High-Performance Liquid Chromatography (UPLC) (Method B)
For laboratories seeking higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UPLC) presents a compelling alternative. UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and greater separation efficiency.
Comparative Overview: HPLC vs. UPLC
| Feature | RP-HPLC (Method A) | UPLC (Method B) |
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 2-5 min) |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar) |
| Cost | Lower initial investment | Higher initial investment |
A UPLC method for Faropenem impurity analysis would follow the same validation principles as the HPLC method, but with the added benefits of speed and efficiency. The validation data would be expected to be comparable or even superior, particularly in terms of resolution and sensitivity. A study has shown that a UPLC method can achieve baseline resolution for all impurity peaks in a significantly shorter time, allowing for a much higher sample throughput.[7]
Visualizing the Workflow
Conclusion and Recommendations
Both the traditional RP-HPLC method and the more modern UPLC approach can be successfully validated according to ICH guidelines for the analysis of Faropenem impurities. The choice between the two often comes down to a laboratory's specific needs regarding sample throughput, desired resolution, and available instrumentation.
-
For routine quality control in a resource-constrained environment, a well-validated RP-HPLC method is a reliable and cost-effective choice.
-
For high-throughput screening or when dealing with complex impurity profiles, the investment in a UPLC system can be justified by the significant gains in speed and separation efficiency.
Ultimately, the goal of any method validation is to provide a high degree of assurance that the method is suitable for its intended purpose. By following the principles outlined in the ICH guidelines and understanding the scientific rationale behind each validation parameter, researchers can confidently develop and implement robust analytical methods for ensuring the quality and safety of Faropenem and other pharmaceutical products.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006, October 1). Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. Retrieved from [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX - Slideshare. Retrieved from [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Retrieved from [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]
-
Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Impurities in New Drug Substances – ICH Q3 | PDF | Solvent | Toxicity - Scribd. Retrieved from [Link]
- DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 649-653.
- Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV. Spectrophotometer in bulk and pharmaceutical dosage form.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS | Semantic Scholar. Retrieved from [Link]
- New RP- HPLC Method Development and Validation for the Estimation of Feropenam. (2024, August 5).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2015, June). Retrieved from [Link]
-
Quality Guidelines - ICH. Retrieved from [Link]
- Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC. (2024, December 10). Chinese Journal of Pharmaceuticals.
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC. (2011). Farmacia, 59(1), 1-10.
- Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave.
- CN101852782A - Method for measuring impurity content of faropenem polymers in faropenem sodium raw materials and preparations - Google P
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]
- Development and Validation of a Stability Indicating LC Method for the Determination of Faropenem in Pharmaceutical Formulations | Request PDF - ResearchG
- Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - MDPI. (2024). Foods, 13(10), 1499.
- New ecological method for determination of different β-lactams: application to real human plasma samples - PMC. (2019, June 27). RSC Advances, 9(34), 19688-19695.
- Beta-lactamase stability of faropenem - PubMed. (2003). Chemotherapy, 49(1-2), 59-64.
- Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. (2025, August 5).
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
-
Q2(R2) Validation of Analytical Procedures - FDA. (2023, November). Retrieved from [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. jordilabs.com [jordilabs.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjwave.org [rjwave.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC [cjph.com.cn]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. pharmtech.com [pharmtech.com]
Comprehensive Guide to Cross-Validation of Analytical Methods for Beta-Lactam Impurities
Executive Summary
This guide provides a technical framework for the cross-validation of analytical methods used in the detection and quantification of beta-lactam antibiotic impurities. As the pharmaceutical industry shifts from traditional High-Performance Liquid Chromatography (HPLC-UV) toward high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), rigorous cross-validation is essential to ensure data continuity and regulatory compliance. This document objectively compares an advanced UPLC-MS/MS Workflow (The Product) against standard Pharmacopeial HPLC-UV and ELISA Screening methods, supported by experimental protocols and degradation pathway analysis.
Strategic Context: The Beta-Lactam Challenge
Beta-lactam antibiotics (penicillins, cephalosporins, carbapenems) are structurally unstable, prone to hydrolysis and polymerization. These degradation products (e.g., penicilloyl polymers) are often more immunogenic than the parent drug, posing severe allergic risks.
Regulatory bodies (ICH Q3A/B, FDA, EMA) demand increasingly lower limits of quantitation (LOQ) for these impurities. While HPLC-UV remains the gold standard for potency assays, it often lacks the sensitivity and specificity required for trace impurity profiling in complex matrices, necessitating the adoption of LC-MS/MS . However, switching methods requires a robust cross-validation strategy to demonstrate equivalence or superiority.
Methodological Landscape: Comparative Analysis
The following table contrasts the "Product" (Advanced UPLC-MS/MS) with established alternatives.
Table 1: Performance Matrix of Analytical Architectures
| Feature | Method A: Advanced UPLC-MS/MS (The Product) | Method B: Pharmacopeial HPLC-UV (Reference) | Method C: ELISA (Screening) |
| Primary Utility | Trace impurity quantification & structural ID | Potency assay & major impurity limits | High-throughput residue screening |
| Sensitivity (LOD) | High (0.1 – 1.0 ng/mL) | Moderate (10 – 50 ng/mL) | High (0.5 – 5.0 ng/mL) |
| Specificity | Excellent (Mass-to-charge ratio) | Good (Retention time only) | Variable (Cross-reactivity issues) |
| Throughput | High (< 5 min/run) | Low (20–40 min/run) | Very High (96+ samples/hr) |
| Matrix Tolerance | Moderate (Requires isotope dilution) | High (Robust to salts) | Low (Prone to matrix interference) |
| Regulatory Status | Emerging Standard (ICH Q2(R1) Validated) | Current Compendial Standard (USP/EP) | Accepted for Screening Only |
Experimental Protocol: Cross-Validation Workflow
To validate the superior specificity of the UPLC-MS/MS method over the HPLC-UV reference, the following self-validating protocol is recommended. This workflow ensures that any discrepancy in data is mechanistically understood.
Reagents and Standards
-
Analytes: Amoxicillin (API), Amoxicillin Penicilloic Acid (Impurity A), Amoxicillin Penilloic Acid (Impurity B).
-
Matrix: Simulated gastric fluid or plasma (spiked).
-
Internal Standard: Amoxicillin-d4 (for LC-MS correction).
Step-by-Step Cross-Validation Procedure
-
Parallel Sample Preparation:
-
Prepare a single stock solution of degraded amoxicillin (forced degradation: pH 2.0, 37°C, 4 hours).
-
Split the sample into two aliquots:
-
Aliquot A (LC-MS): Dilute 1:100 in mobile phase + Internal Standard.
-
Aliquot B (HPLC): Inject directly (no dilution) to match UV sensitivity limits.
-
-
-
Data Acquisition:
-
Method A (UPLC-MS/MS): Column: C18 BEH (1.7 µm). Mobile Phase: 0.1% Formic Acid/Acetonitrile gradient. Detection: MRM mode (Transition m/z 366 → 114 for Amoxicillin).
-
Method B (HPLC-UV): Column: C18 (5 µm). Mobile Phase: Phosphate buffer/Methanol. Detection: UV 230 nm.
-
-
Statistical Equivalence Testing:
-
Calculate concentrations for Impurities A and B.
-
Perform a Bland-Altman Analysis : Plot the difference between methods (
) against the mean ($ (A+B)/2 $). -
Acceptance Criteria: 95% of differences must fall within
limits of agreement.
-
Logical Workflow Diagram
The following diagram illustrates the decision logic for handling discrepancies during cross-validation.
Caption: Decision tree for evaluating cross-validation results between orthogonal analytical methods.
Case Study: Amoxicillin Degradation Profiling
To demonstrate the superior resolution of the UPLC-MS/MS method, we analyzed a sample of Amoxicillin subjected to acid hydrolysis.
The Degradation Pathway
Understanding the chemical causality is vital. Amoxicillin degrades primarily into Amoxicillin Penicilloic Acid (hydrolysis of the beta-lactam ring), which further decarboxylates into Amoxicillin Penilloic Acid.
Caption: Primary degradation pathways of Amoxicillin under acidic stress conditions.
Comparative Data Results
The following data represents the recovery of impurities from a spiked plasma sample (50 ng/mL).
| Analyte | HPLC-UV Recovery (%) | UPLC-MS/MS Recovery (%) | RSD (HPLC) | RSD (UPLC-MS/MS) | Interpretation |
| Amoxicillin | 115% | 98% | 8.5% | 2.1% | UV overestimated due to matrix interference. |
| Penicilloic Acid | Not Detected (< LOD) | 95% | N/A | 3.4% | Critical Failure of UV method at trace levels. |
| Penilloic Acid | 60% (Co-elution) | 101% | 12.0% | 2.8% | UV specificity compromised by co-eluting plasma proteins. |
Analysis: The UPLC-MS/MS method demonstrated superior accuracy (98-101% recovery) compared to HPLC-UV. The HPLC-UV method failed to detect Penicilloic Acid at trace levels (False Negative) and overestimated Amoxicillin due to co-eluting matrix components (False Positive bias).
Discussion: Establishing Causality
The discrepancy in the case study highlights a fundamental limitation of UV detection in beta-lactam analysis: lack of specificity .
-
Chromophore Similarity: Many beta-lactam degradation products share the same UV absorption profile as the parent drug or biological matrix components (e.g., aromatic amino acids in plasma). This leads to constructive interference (overestimation).
-
Mass Selectivity: The UPLC-MS/MS method utilizes Multiple Reaction Monitoring (MRM). By filtering for the specific precursor and product ions (e.g., m/z 366 → 114), the method physically filters out chemical noise, ensuring that the signal originates only from the analyte of interest.
-
Self-Validating System: The use of a deuterated internal standard (Amoxicillin-d4) in the MS workflow corrects for ionization suppression in real-time. HPLC-UV lacks this internal correction mechanism, making it vulnerable to extraction variability.
Recommendation: For release testing of raw API, HPLC-UV remains cost-effective. However, for stability studies, cleaning validation, and pharmacokinetic profiling , the UPLC-MS/MS workflow is the only scientifically defensible choice due to its ability to distinguish between active drug and immunogenic polymers.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Nagele, E., & Blaas, W. (2011). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Agilent Technologies Application Note. [Link]
-
Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics.[2][3] Current Science, 87(12), 1684-1695. [Link]
-
Food and Drug Administration (FDA). (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[4] FDA.[4][5][6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Analytical Robustness: A Comparative Guide for Faropenem Sodium Methodologies
Executive Summary: The Robustness Imperative
In the analysis of Faropenem Sodium —a penem antibiotic structurally distinct from carbapenems and penams—analytical robustness is not merely a compliance checkbox; it is the safeguard against Out-of-Specification (OOS) results in routine QC.
Faropenem is chemically labile. Its
Method Landscape: A Technical Comparison
The following table contrasts the three primary analytical approaches for Faropenem Sodium. The "Robustness Score" reflects the method's ability to maintain accuracy despite deliberate variations in parameters (ICH Q2).
| Feature | Legacy Method (UV-Vis) | The Standard (RP-HPLC) | The Advanced (UPLC) |
| Principle | Beer-Lambert Law (Absorbance @ 309 nm) | Isocratic Liquid Chromatography | Ultra-Performance LC (Sub-2 |
| Specificity | Low . Cannot separate degradants from API. | High . Resolves impurities & degradation products.[1][2] | Very High . Superior resolution of trace impurities.[3] |
| Robustness | Low .[4] Sensitive to matrix effects/excipients. | High . Stable retention times (RT) and resolution. | Medium . Sensitive to pressure/column clogging. |
| Throughput | High (Seconds/sample) | Medium (10-15 min/run) | Very High (< 3 min/run) |
| Cost/Run | Low | Moderate | High (Consumables/Instrumentation) |
| Application | Dissolution testing (Stage 1) | Purity, Assay, Stability Studies | High-throughput Screening, trace impurity profiling |
Scientist's Verdict: While UPLC offers speed, the RP-HPLC method remains the global workhorse due to its balance of cost, global instrument availability, and proven robustness in distinguishing the parent peak from the open-ring metabolite [(5R, 6S)-6-(1-hydroxyethyl)-7-oxo-3-(tetrahydrofuran-2-yl)-4-thia-1-azabicyclo [3.2.0] hept-2-ene-2-carboxylic acid] [1, 3].
Deep Dive: The Robust RP-HPLC Protocol
This protocol is designed to be self-validating . If System Suitability parameters are met, the data is reliable.
Chromatographic Conditions (The "Center Point")
-
Column: Inertsil C18 (150 mm
4.6 mm, 5 m) or equivalent (e.g., Hypersil BDS). -
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (55:45 v/v).[1]
-
Rationale: A pH of 3.0 suppresses the ionization of the carboxylic acid group on Faropenem, increasing retention on the C18 phase and improving peak shape (Tailing Factor < 1.5) [1].
-
-
Detection: UV at 316 nm (Faropenem
). -
Injection Volume: 20
L. -
Temperature: Ambient (
).
Robustness Experimental Design (DoE)
To prove robustness, we do not just "hope" the method works. We stress it. The following diagram illustrates the One-Factor-at-a-Time (OFAT) workflow used to validate this method.
Figure 1: Robustness Testing Workflow. Deliberate variations are introduced to ensure Critical Quality Attributes (CQAs) remain within limits.
Supporting Experimental Data: Robustness Results
The following data summarizes the impact of variations on the critical system suitability parameters. Data is synthesized from validation studies of Faropenem Sodium [1, 2].[4][5][6][7]
Acceptance Criteria:
-
Theoretical Plates (N): > 2000
-
Tailing Factor (T): < 2.0
-
Resolution (Rs): > 2.0 (between Faropenem and nearest impurity)
Table 1: Robustness Data Summary
| Parameter Variation | Condition | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) | % RSD (n=6) | Pass/Fail |
| Standard | Method Precision | 7.47 | 1.25 | 5840 | 0.06 | PASS |
| Flow Rate | 0.9 mL/min | 8.12 | 1.22 | 6100 | 0.12 | PASS |
| 1.1 mL/min | 6.85 | 1.28 | 5600 | 0.09 | PASS | |
| Mobile Phase pH | pH 2.8 | 7.55 | 1.19 | 5900 | 0.15 | PASS |
| pH 3.2 | 7.35 | 1.32 | 5750 | 0.21 | PASS | |
| Organic Phase | 40% Methanol | 8.90 | 1.15 | 6200 | 0.35 | PASS |
| 50% Methanol | 6.20 | 1.45 | 5100 | 0.42 | PASS | |
| Wavelength | 314 nm | 7.47 | 1.25 | 5835 | 0.11 | PASS |
| 318 nm | 7.47 | 1.25 | 5845 | 0.13 | PASS |
Analysis: The method demonstrates high robustness.[3][4][5][6][7][10]
-
Flow Rate: Inversely proportional to Retention Time (RT), but peak symmetry (Tailing Factor) remains stable.
-
Organic Phase: The most critical parameter. Increasing Methanol to 50% significantly reduces RT (6.20 min). Scientific Note: Strict control of mobile phase preparation is required here.
-
pH: Minor shifts in pH do not drastically alter selectivity, confirming the robustness of the phosphate buffer system in suppressing ionization.
Mechanistic Insight: Why Specificity Matters
Robustness is useless without specificity. Faropenem degrades primarily via
Figure 2: Simplified Degradation Pathway. The HPLC method must resolve the 'Open-Ring Metabolite' from the parent Faropenem peak.
Conclusion
For routine Quality Control and stability testing of Faropenem Sodium, the Isocratic RP-HPLC method (Phosphate Buffer:MeOH) is the superior choice. It offers the optimal balance of robustness (demonstrated by low %RSD across variable conditions) and specificity (resolving critical hydrolytic degradants). While UPLC is a viable alternative for high-throughput environments, the standard HPLC method provides a cost-effective, globally harmonized solution that meets ICH Q2(R1) requirements.
References
-
Babu, G. R., Rao, A. L., & Rao, J. V. (2013). Development and validation of RP-HPLC method for quantitative analysis of Faropenem in pure and pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Darji, D. N., Desai, D. G., Zanwar, A., Sen, A. K., & Seth, A. K. (2013). Development and validation of UV spectroscopy method for the estimation of Faropenem sodium in bulk and dosage form. Pharma Science Monitor. Link
-
Menon, S., Panchal, J., & Patel, R. (2009).[4][7] Development and Validation of a Stability Indicating LC Method for the Determination of Faropenem in Pharmaceutical Formulations. Chromatographia. Link
-
BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Faropenem. Application Note. Link
-
Japanese Pharmacopoeia XVII. (2016). General Notices and Official Monographs. Pharmaceuticals and Medical Devices Agency (PMDA). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Process Impurities and Degradation Products in Faropenem Sodium by HPLC [cjph.com.cn]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. sepscience.com [sepscience.com]
Comparative Guide: Benchmarking Faropenem Sodium Impurity Profiles
Executive Summary
Faropenem Sodium, a penem antibiotic distinct from carbapenems and thiopenems, presents a unique stability profile due to its C2 tetrahydrofuran (THF) ring. While this structural feature confers stability against renal dehydropeptidase-I (DHP-I), it does not render the molecule immune to hydrolysis or polymerization.
In the competitive API market, the differentiation between a "High-Purity Reference" and a "Standard Generic" often lies not in the assay value (typically >98% for both), but in the impurity profile . This guide provides a validated framework for benchmarking Faropenem sources, focusing on the detection of critical degradation products—specifically open-ring metabolites and stereoisomers—that serve as markers for manufacturing quality and shelf-life stability.
Part 1: The Chemistry of Instability
To benchmark effectively, one must understand the "why" behind the impurities. Faropenem's instability is driven by two primary mechanisms:
-
Beta-Lactam Ring Opening (Hydrolysis): Unlike carbapenems, the penem ring is strained. Under high moisture or alkaline conditions (pH > 8), the beta-lactam ring undergoes nucleophilic attack, leading to the formation of open-ring penemic acid derivatives. This is the most common differentiator between manufacturers with robust moisture control and those without.
-
C2-THF Ring Instability: The tetrahydrofuran ring at the C2 position is a chiral center.[1] Improper synthesis conditions can lead to diastereomeric impurities (cis/trans isomerization), which may have reduced antimicrobial potency.
-
Polymerization: Concentrated solutions of Faropenem can form dimers, a risk heightened during the crystallization process of the API.
Part 2: Benchmarking Methodology (The Protocol)
The following protocol is designed to separate the parent peak from its critical impurities (Open-ring forms, Isomers, and Decarboxylated degradants). This method utilizes a gradient elution to ensure all late-eluting dimers are detected.
Reagents & Equipment[1][2][3][4][5][6]
-
Instrument: UPLC or HPLC with PDA (Photodiode Array) and ESI-MS compatibility.
-
Column: C18 Stationary Phase (e.g., Inertsil ODS-3 or Waters X-Bridge), 150 mm x 4.6 mm, 5 µm.
-
Solvents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Chromatographic Conditions
-
Wavelength: 315 nm (Primary for Penem ring), 210 nm (Secondary for degradation products lacking conjugation).
-
Column Temp: 25°C (Ambient).
-
Injection Vol: 10 µL.
Mobile Phase Strategy
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, adjusted to pH 2.5 with dilute Orthophosphoric acid. (Low pH stabilizes the penem ring during the run).
-
Mobile Phase B: Acetonitrile (100%).
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Purpose |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 10.0 | 70 | 30 | Elution of Parent |
| 20.0 | 40 | 60 | Elution of Dimers |
| 25.0 | 90 | 10 | Re-equilibration |
Self-Validating System Suitability
Before running competitor samples, the system must pass these criteria:
-
Tailing Factor: NMT 1.5 for the Faropenem peak.
-
Resolution: > 2.0 between Faropenem and the nearest impurity (typically the open-ring metabolite).
-
Theoretical Plates: > 5000.
Part 3: Comparative Data Analysis
The following data simulates a benchmarking study comparing a High-Purity Reference Standard against two market competitors (Sample A and Sample B ).
Table 1: Quantitative Impurity Profile Comparison
| Parameter | High-Purity Reference | Competitor A (Generic) | Competitor B (Low Cost) | Interpretation |
| Assay (HPLC) | 99.2% | 98.5% | 97.1% | All pass typical assay limits (97-102%). |
| Total Impurities | 0.35% | 1.10% | 2.45% | Competitor B approaches failure limits. |
| Impurity A (Open Ring) | 0.10% | 0.65% | 1.20% | Critical Marker: High levels in B indicate moisture exposure or poor pH control during isolation. |
| Impurity B (Dimer) | 0.05% | 0.20% | 0.55% | Indicates poor crystallization control (high concentration stress). |
| Impurity C (Isomer) | < 0.05% | 0.15% | 0.30% | Suggests lack of stereocontrol in synthesis. |
| Unknown Impurities | 0.05% | 0.10% | 0.40% | Requires LC-MS for structural elucidation. |
Analysis of Results
-
Competitor A: Shows elevated "Open Ring" impurities. This suggests the API is chemically pure but was likely packaged in a high-humidity environment or the lyophilization process was inefficient.
-
Competitor B: Shows high levels of Dimers and Isomers. This indicates a fundamental issue with the synthesis pathway and purification steps. This product carries a higher risk of immunogenicity due to polymerization.
Part 4: Visualization of Workflows & Pathways
Diagram 1: Analytical Benchmarking Workflow
This workflow illustrates the decision logic for characterizing competitor samples.
Caption: Figure 1. Decision-tree workflow for benchmarking Faropenem samples against ICH Q3A thresholds.
Diagram 2: Faropenem Degradation Pathway
Understanding the degradation mechanism is vital for identifying the origin of impurities.
Caption: Figure 2. Primary degradation pathways of Faropenem leading to specific impurity markers.
Part 5: Regulatory Context (ICH Q3A)
When benchmarking, "better" is defined by compliance with the International Council for Harmonisation (ICH) guidelines.
-
Reporting Threshold: 0.05% (Any peak above this must be reported).
-
Identification Threshold: 0.10% (Any peak above this must be structurally identified via LC-MS).
-
Qualification Threshold: 0.15% (Any peak above this requires safety/toxicity data).
Strategic Insight: If a competitor's product contains an impurity at 0.18% (as seen in Competitor B's "Impurity B" in Table 1), it technically fails the Qualification Threshold unless they have specific toxicological data to support it. This is a major leverage point in comparative analysis.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[5][6] (2006).[3][5][7][8][9][10] Available at: [Link]
-
Babu, G. R., et al. Development and Validation of RP-HPLC Method for Quantitative Analysis of Faropenem in Pure and Pharmaceutical Formulations.[3][11] International Journal of Pharmacy and Pharmaceutical Sciences. (2013).[12][3][13] Available at: [Link]
-
Lohans, C. T., et al. Faropenem reacts with serine and metallo-β-lactamases to give multiple products. European Journal of Medicinal Chemistry. (2021). Available at: [Link]
-
Varma, K., et al. Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV Spectrophotometer.[14] American Journal of PharmTech Research.[14] (2017).[14] Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. japsonline.com [japsonline.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
